molecular formula C22H33N5O2 B2718075 N-(4-butoxyphenyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide CAS No. 1396870-93-1

N-(4-butoxyphenyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide

Cat. No.: B2718075
CAS No.: 1396870-93-1
M. Wt: 399.539
InChI Key: JEKYOZDDGSTLDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butoxyphenyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide is a synthetic small molecule belonging to the class of piperazine-1-carboxamide derivatives. This class of compounds is of significant interest in medicinal chemistry and chemical biology research due to its versatile pharmacological profile and ability to interact with multiple biological targets. The molecular structure incorporates a piperazine core, a feature commonly found in bioactive compounds that impacts physicochemical properties and serves as a scaffold for arranging pharmacophoric groups . It is linked to a 4-butoxyphenyl group via a carboxamide bridge and is functionalized with a 3,5-dimethyl-1H-pyrazol-1-yl moiety through an ethyl spacer. Piperazine carboxamide derivatives have demonstrated substantial research value as inhibitors for various enzymes. Structurally related compounds have been identified as potent inhibitors of yeast α-glucosidase, with IC50 values in the sub-micromolar to low micromolar range, significantly outperforming the common drug acarbose . Other close analogs are being investigated for their inhibitory activity against key enzymes in parasites, such as Leishmania CYP51 and CYP5122A1, which are involved in sterol biosynthesis, highlighting their potential in antiparasitic drug discovery . Furthermore, piperazine derivatives have shown central pharmacological activities in animal models, including anxiolytic-like effects, which appear to be mediated through serotonergic pathways (e.g., 5-HT1A receptor antagonism) rather than benzodiazepine receptors . The mechanism of action for piperazine carboxamides is often associated with their interaction with enzyme active sites or receptor signaling pathways, potentially acting as competitive enzyme inhibitors . This product is intended for non-human research applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(4-butoxyphenyl)-4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N5O2/c1-4-5-16-29-21-8-6-20(7-9-21)23-22(28)26-13-10-25(11-14-26)12-15-27-19(3)17-18(2)24-27/h6-9,17H,4-5,10-16H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKYOZDDGSTLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CCN3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-butoxyphenyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide, with the molecular formula C22H33N5O2C_{22}H_{33}N_{5}O_{2} and a molecular weight of approximately 399.54 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a butoxyphenyl group and a 3,5-dimethyl-1H-pyrazole moiety. Its structural characteristics suggest potential interactions with various biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit diverse pharmacological activities, including:

  • Antidepressant Effects : Piperazine derivatives are often investigated for their potential antidepressant properties. For instance, studies on related piperazine compounds have shown significant serotonin receptor modulation, which is crucial for mood regulation.
  • Analgesic Activity : Some derivatives have demonstrated notable analgesic effects in animal models. A comparative study highlighted that certain piperazine derivatives exhibited analgesic activities significantly higher than morphine in specific assays .

The biological activity of this compound can be attributed to several mechanisms:

  • Serotonin Receptor Interaction : The structural similarity with known serotonin receptor modulators suggests that this compound may interact with serotonin receptors, influencing mood and pain perception.
  • Inhibition of Enzymatic Activity : Some studies have explored the inhibitory effects of related compounds on key enzymes involved in neurotransmitter metabolism, which could elucidate their potential in treating neurological disorders .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntidepressantModulation of serotonin receptors
AnalgesicHigher efficacy than morphine in pain models
Enzyme InhibitionInhibition of neurotransmitter metabolism enzymes

Case Study 1: Analgesic Efficacy

In a controlled study, various piperazine derivatives were tested for analgesic properties using the D'Amour-Smith method. The most active derivatives showed analgesic effects 23-56 times greater than their parent compounds and morphine . This suggests that modifications in the piperazine structure can lead to enhanced efficacy.

Case Study 2: Neurotransmitter Modulation

A study involving molecular docking simulations indicated that similar compounds could effectively bind to serotonin receptors, which play a pivotal role in mood regulation. Such interactions could provide insights into the antidepressant potential of this compound .

Comparison with Similar Compounds

Structural Analogues with Piperazine-Carboxamide Scaffolds

The following compounds share the piperazine-carboxamide backbone but differ in substituents and appended heterocycles:

Table 1: Key Structural and Physical Properties
Compound Name / ID Substituents Heterocycle Melting Point (°C) Yield (%) Key Features Source
Target Compound 4-butoxyphenyl 3,5-dimethylpyrazole N/A N/A High lipophilicity, steric bulk N/A
A31 () 3-bromo-2-methylphenyl Quinazolinone 200.6–202.2 53.6 Halogen substitution, planar heterocycle
A32 () 5-chloro-2-methylphenyl Quinazolinone 203.1–204.7 58.3 Chlorine for enhanced polarity
18e () 4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl Pyridin-4-yl N/A N/A Trifluoromethyl groups for metabolic stability
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () 4-chlorophenyl None (ethyl group) N/A N/A Simpler structure, chair conformation of piperazine

Key Observations :

  • Heterocyclic Influence: The target compound’s pyrazole group (3,5-dimethyl) contrasts with quinazolinones in A31–A35 (), which are planar and may engage in π-π stacking.
  • Substituent Effects : The 4-butoxyphenyl group in the target compound is bulkier and more lipophilic than halogenated (A31, A32) or trifluoromethyl-substituted (18e) analogs. This could improve membrane permeability but reduce aqueous solubility .
  • Conformational Trends : Piperazine rings in carboxamide derivatives (e.g., ) adopt chair conformations, suggesting structural consistency across analogs .

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : The 4-butoxyphenyl group in the target compound increases logP compared to chlorophenyl (A32) or pyridinyl (18e) analogs. This may enhance blood-brain barrier penetration but require formulation adjustments for solubility .
  • Metabolic Stability : Fluorinated (18e) or tert-butyl (18i) groups in resist oxidative metabolism. The target compound’s pyrazole methyl groups may similarly slow degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.